7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various chemical transformations such as alkylation, thiolation, and hydroxylation. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, antiviral agents, and anticancer compounds. The specific biological activity of 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its interaction with biological targets.
Medicine
In medicine, compounds like this are explored for their therapeutic potential. They may act on specific molecular pathways, offering possibilities for the treatment of diseases such as cancer, viral infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its diverse reactivity makes it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-18-12-11(13(21)17-14(18)22)19(15(24)16-12)7-9(20)8-23-10-5-3-2-4-6-10/h2-6,9,20H,7-8H2,1H3,(H,16,24)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHANQWERUNOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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